Stereochemical Differentiation: (R) vs. (S) Enantiomer for Asymmetric Peptide Synthesis
While quantitative biological activity data for this specific (R)-Cbz compound is not available in the public domain, the stereochemistry provides a non-interchangeable differentiation. The (R)-enantiomer of the 5-azaspiro[2.4]heptane-6-carboxylic acid core (CAS 152723-56-3) is the antipode of the (S)-enantiomer (CAS 152723-55-2) used in ledipasvir synthesis [1]. This inversion of the stereocenter at the 6-position fundamentally alters the spatial orientation of the carboxylic acid moiety, which is critical for downstream amide bond formation and target binding. The (S)-enantiomer N-Boc derivative is a documented key intermediate for the potent NS5A inhibitor ledipasvir (EC50 = 31 pM against HCV genotype 1a replicon) [2]. The (R)-enantiomer provides a tool to explore the opposite stereochemical space in structure-activity relationship (SAR) studies, where diastereomeric peptides can exhibit opposite biological activities.
| Evidence Dimension | Chirality at C6 position (impact on biological target engagement) |
|---|---|
| Target Compound Data | (R)-configuration (CAS 1956435-23-6) |
| Comparator Or Baseline | (S)-configuration (CAS 1256388-47-2 for Cbz; CAS 1129634-44-1 for Boc derivative used in ledipasvir) |
| Quantified Difference | Enantiomeric complement; the (S)-Boc derivative is a key intermediate for ledipasvir (EC50 = 31 pM against HCV GT1a). The (R)-enantiomer occupies unexplored stereochemical space for this scaffold. |
| Conditions | HCV genotype 1a replicon assay (for S-Boc ledipasvir intermediate context) |
Why This Matters
Procurement of the (R)-enantiomer enables SAR exploration that is chemically inaccessible using the (S)-enantiomer, allowing investigation of chiral recognition elements in target binding.
- [1] López, B.; Bartra, M.; Berenguer, R.; Ariza, X.; Garcia, J.; Gómez, R.; Torralvo, H. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules 2020, 25, 5644. View Source
- [2] Link, J. O.; et al. Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection. J. Med. Chem. 2014, 57, 2033–2046. View Source
